1-Iodo-4-(4-pentylcyclohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-4-(4-pentylcyclohexyl)benzene is an organic compound with the molecular formula C17H25I It is a derivative of benzene, where an iodine atom is substituted at the para position of the benzene ring, and a 4-pentylcyclohexyl group is attached to the same ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-4-(4-pentylcyclohexyl)benzene typically involves the iodination of 4-(4-pentylcyclohexyl)benzene. One common method is the Sandmeyer reaction, where the corresponding diazonium salt is treated with potassium iodide. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using automated reactors. The use of high-purity reagents and precise control of reaction parameters ensures the consistent quality of the final product. The compound is then purified through crystallization or distillation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-(4-pentylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 4-(4-pentylcyclohexyl)benzene derivatives with various functional groups.
Oxidation: Formation of 4-(4-pentylcyclohexyl)benzene alcohols or ketones.
Reduction: Formation of 4-(4-pentylcyclohexyl)benzene.
Scientific Research Applications
1-Iodo-4-(4-pentylcyclohexyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Iodo-4-(4-pentylcyclohexyl)benzene involves its interaction with molecular targets through its iodine and cyclohexyl groups. The iodine atom can participate in halogen bonding, while the cyclohexyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards various molecular targets, leading to its observed effects.
Comparison with Similar Compounds
- 1-Iodo-4-(trans-4-pentylcyclohexyl)benzene
- 4-Iodo-4’-pentylbiphenyl
- 1-Iodo-4-(4-hexylcyclohexyl)benzene
Comparison: 1-Iodo-4-(4-pentylcyclohexyl)benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and applications. For instance, the length of the alkyl chain and the position of the iodine atom can significantly influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
1-iodo-4-(4-pentylcyclohexyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25I/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJXAYCOQJDVMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669935 |
Source
|
Record name | 1-Iodo-4-(4-pentylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116963-80-5 |
Source
|
Record name | 1-Iodo-4-(4-pentylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.